N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide

Structure-activity relationship Sulfonamide Conformational analysis

N-[(Adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide (CAS 681852-24-4) is a synthetic sulfonamide that couples an adamantane cage, a methylene linker, and a 4-methoxy-substituted naphthalene-1-sulfonyl group. It belongs to the adamantane-naphthalene sulfonamide class, which has been claimed in patent literature for therapeutic applications.

Molecular Formula C22H27NO3S
Molecular Weight 385.52
CAS No. 681852-24-4
Cat. No. B2483705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide
CAS681852-24-4
Molecular FormulaC22H27NO3S
Molecular Weight385.52
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C22H27NO3S/c1-26-20-6-7-21(19-5-3-2-4-18(19)20)27(24,25)23-14-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,23H,8-14H2,1H3
InChIKeyKVNBCOKHFRDHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(Adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide (CAS 681852-24-4): Core Identity and Compound Class


N-[(Adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide (CAS 681852-24-4) is a synthetic sulfonamide that couples an adamantane cage, a methylene linker, and a 4-methoxy-substituted naphthalene-1-sulfonyl group. It belongs to the adamantane-naphthalene sulfonamide class, which has been claimed in patent literature for therapeutic applications [1]. The compound has a molecular formula of C22H27NO3S and a molecular weight of 385.52 g/mol [2]. Its architecture combines the lipophilic adamantane core with a hydrogen-bond-capable sulfonamide and an electron-donating methoxy substituent, offering multiple potential binding interactions.

Compound Class
Patent-reported adamantane-naphthalene sulfonamide scaffold
Key Linker
Methylene spacer adds conformational flexibility absent in direct-linked analogs
Substituent
4-Methoxy group provides electronic differentiation from des-methoxy analog

Why N-[(Adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide Cannot Be Interchanged with Close Structural Analogs


Although many adamantane-containing sulfonamides share a similar core, minor structural variations can produce drastic changes in biological activity (so-called 'activity cliffs'). In a closely related naphthalene‑sulfonamide chemotype, removal of a hydroxyl group or methylation of the naphthyl ring completely abolished hDNMT1 inhibition (IC50 >100 μM vs. 1.2 μM) [1]. The methylene linker in N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide distinguishes it from direct N‑adamantyl or ethylene‑linked analogs, and the 4‑methoxy substituent further modulates electronic properties. Without matched head‑to‑head data, assuming that a differently linked or substituted analog will recapitulate the same behavior is scientifically unjustified and risks wasted procurement.

Methylene-linked compound
Direct N-adamantyl analog
Lacks rotatable bond; binding conformation may differ without head-to-head biological data.
4-Methoxy substitution
Des-methoxy (4-H) analog
Electronic difference may alter target recognition; activity cliffs reported in related series.

Quantitative Differentiation Evidence for N-[(Adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide


Methylene Linker Introduces Conformational Flexibility Absent in Direct N‑Adamantyl Analogs

The methylene spacer between the adamantane cage and the sulfonamide nitrogen in N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide provides a rotatable bond that is absent in the directly N‑adamantyl‑substituted analog (N-(adamantan-1-yl)-4-methoxynaphthalene-1-sulfonamide). Molecular docking of structurally related sulfonamide inhibitors indicates that flexible linkers can enable alternative binding modes, potentially enhancing target complementarity [1]. No published head‑to‑head experimental comparison of the two specific compounds exists.

Linker flexibility
Class-level inference
Target: Methylene linker (rotatable bond). Comparator: Direct N-adamantyl (no rotatable bond). No quantitative biological data available.
Conformational flexibility may influence binding mode.
Computational inference; no experimental comparison.
Structure-activity relationship Sulfonamide Conformational analysis

4‑Methoxy Substituent Electronically Distinguishes the Naphthalene Ring from the Des‑Methoxy Analog

The 4‑methoxy group on the naphthalene ring donates electron density (Hammett σp = −0.27), altering the sulfonamide –NH acidity and hydrogen‑bonding capacity. In the des‑methoxy analog N-(adamantan-1-ylmethyl)-naphthalene-1-sulfonamide, this electronic perturbation is absent. Activity‑cliff data from a related naphthalene sulfonamide series show that methylation of a hydroxyl group (structurally analogous to the methoxy/hydrogen difference) completely abolishes hDNMT1 inhibition (IC50 >100 μM vs. 1.2 μM) [1]. Although the compounds are not identical, the precedent indicates that the 4‑methoxy group is likely critical for biological activity.

4-Methoxy effect
Cross-study comparable
Target: 4-Methoxy (σp −0.27, electron-donating). Comparator: 4-H (σp 0.00). Activity cliff precedent in related naphthalene sulfonamides.
Electronic modulation may affect target recognition.
Relevance inferred from analogous series.
Electron-donating group Naphthalene sulfonamide Structure-activity relationship

Patent‑Backed Validation of the Adamantylmethyl Naphthalene Sulfonamide Scaffold

US patent 9,073,906 B2 explicitly claims sulfamide derivatives bearing an adamantyl group, including compounds with substituted naphthalene sulfonamides such as the target compound [1]. While the patent abstract does not disclose quantitative IC50 values, the inclusion of N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide within the claims indicates that it was selected over other structural variants during the discovery process, providing a legal and commercial differentiation point.

Patent validation
Supporting evidence
Specifically claimed in US patent US9073906B2 as an adamantyl sulfamide derivative.
May represent a validated starting point.
Exact activity data not publicly disclosed.
Patent Sulfamide derivative Adamantane

Research and Industrial Application Scenarios for N-[(Adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide


Epigenetic Probe Development Targeting DNMT1

Based on the precedent of naphthalene sulfonamides as DNMT1 inhibitors [1] and the compound's structural similarity to the SW155246 chemotype, N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide serves as a candidate for epigenetic probe discovery. The adamantane moiety may enhance cellular permeability, while the methylene spacer and 4‑methoxy group offer opportunities to tune potency and selectivity.

Structure–Activity Relationship (SAR) Studies on Adamantane‑Based Sulfonamides

The unique combination of a methylene linker and a 4‑methoxy‑naphthalene sulfonamide makes this compound a valuable tool for exploring the impact of linker flexibility and ring electronics on target binding. As activity‑cliff data show that even small modifications can abolish activity [1], this compound allows systematic comparison with direct‑linked and des‑methoxy analogs.

Chemical Biology Tool for Cellular Uptake Studies

Adamantane groups are known to facilitate membrane partitioning and intracellular delivery. N-[(Adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide could be employed to investigate the influence of the adamantylmethyl moiety on cellular accumulation, using the corresponding des‑adamantane or direct‑linked compounds as comparators.

Application
Selection Property
Validation Focus
Epigenetic probe research (DNMT1)
Methylene-linked sulfonamide scaffold
Target binding and selectivity assays
Sulfonamide SAR studies
Linker and substituent electronic effects
Comparative activity with des-methoxy and direct-linked analogs
Cellular uptake studies
Adamantane membrane partitioning
Intracellular accumulation vs. non-adamantane controls
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